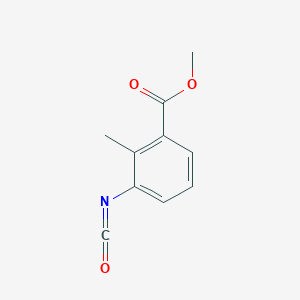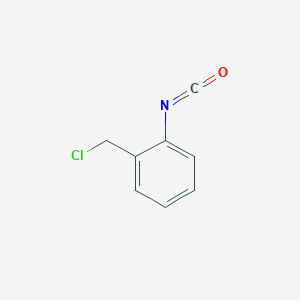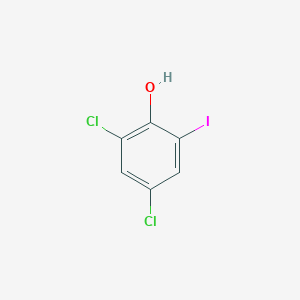
2,4-Dichloro-6-iodophenol
Vue d'ensemble
Description
2,4-Dichloro-6-iodophenol (CAS Number: 2040-83-7) is a chemical compound with the molecular formula C6H3Cl2IO . It has a molecular weight of 288.9 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-6-iodophenol . The InChI code is 1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H and the InChI key is UMDKVOOEGYNMEB-UHFFFAOYSA-N . The canonical SMILES representation is C1=C(C=C(C(=C1Cl)O)I)Cl .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The computed properties include a topological polar surface area of 20.2 Ų, a complexity of 122, and it has no rotatable bonds .Applications De Recherche Scientifique
Tritium Labeling
2,4-Dichloro-6-iodophenol has been used in the preparation of tritium-labeled compounds, specifically 2,4-dichlorophenyl pyrrolidinecarboxylate. This process involves catalytic reduction and is significant in labeling studies due to the high distribution of tritium at the 6 position in 2,4-dichlorophenol-6-3H, a key intermediate (Hamada, Shibata, Kuwano & Suzuki, 1975).
Environmental Occurrence and Transformation
2,4-Dichloro-6-iodophenol is involved in environmental transformation processes. Studies have found its derivatives, like 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol, in natural water bodies, indicating potential environmental impacts. These compounds can undergo nitration processes, which are influenced by various environmental factors such as photoproduced NO2 (Chiron, Minero & Vione, 2007).
Endocrine Disruption Research
2,4-Dichloro-6-nitrophenol, a transformation product of 2,4-dichloro-6-iodophenol, has been studied for its anti-androgenic activity in fish. This research is crucial for understanding the endocrine-disrupting potential of environmental contaminants (Chen, Liu, Yuan, Zha & Wang, 2016).
Genotoxicity Studies
The genotoxicity of compounds related to 2,4-dichloro-6-iodophenol, such as 2,4-dichloro-6-nitrophenol ammonium, has been investigated. These studies are critical for assessing the potential health hazards of such compounds (Heng, Ong & Nath, 1996).
Phototransformation Modeling
2,4-Dichloro-6-iodophenol derivatives are used in modeling phototransformation reactions in surface water bodies. This research is significant for understanding the fate of environmental contaminants under natural light conditions (Maddigapu, Minella, Vione, Maurino & Minero, 2011).
Synthesis of Chemical Intermediates
2,4-Dichloro-6-iodophenol is used in the synthesis of various chemical intermediates, like 2,4,6-Tris(4-iodophenoxy)-1,3,5-triazine, which demonstrates its role in advanced chemical synthesis processes (Thorat, Bhong, Shelke & Karade, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, gas, or vapors, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
2,4-dichloro-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDKVOOEGYNMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404249 | |
| Record name | 2,4-dichloro-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-iodophenol | |
CAS RN |
2040-83-7 | |
| Record name | 2,4-dichloro-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

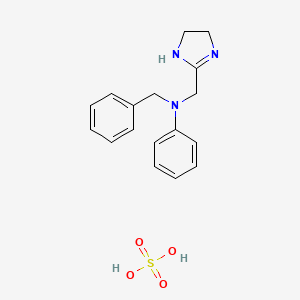
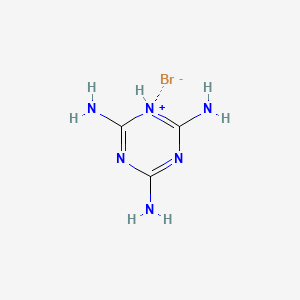
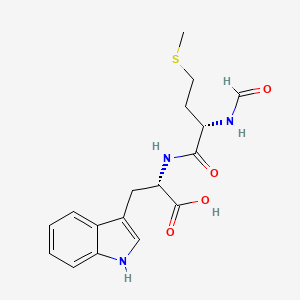
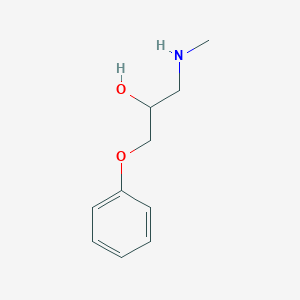
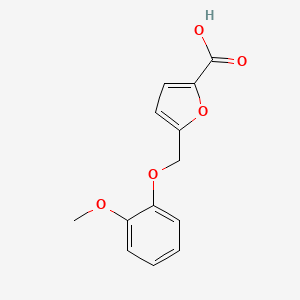
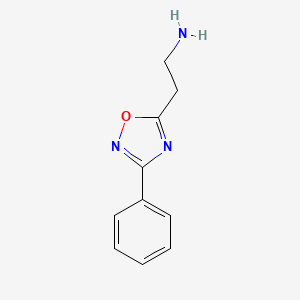
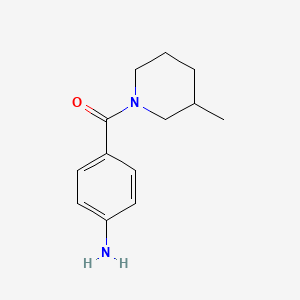
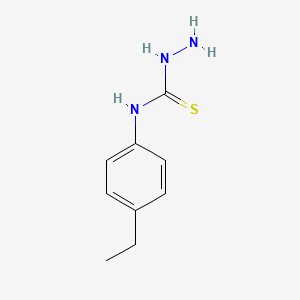

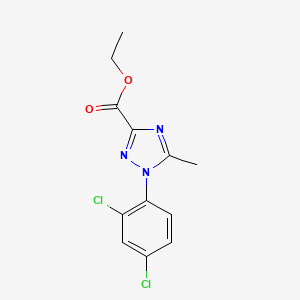
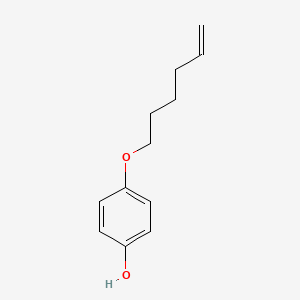
![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)
